molecular formula C21H25N5O3S B2889111 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1251561-46-2

2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2889111
CAS No.: 1251561-46-2
M. Wt: 427.52
InChI Key: LPUZTHJFISYBQI-UHFFFAOYSA-N
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Description

2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a methoxybenzyl group, a thiadiazole ring, a piperidine ring, and an isoxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and an appropriate carboxylic acid derivative under acidic conditions. The methoxybenzyl group is then introduced via a nucleophilic substitution reaction.

Next, the piperidine ring is synthesized, often through a cyclization reaction involving a suitable precursor such as a dihaloalkane and ammonia or an amine. The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Finally, the acetamide linkage is formed by coupling the piperidine-thiadiazole intermediate with the isoxazole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxybenzyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

    Cyclization: The thiadiazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Cyclization: Acidic or basic conditions depending on the specific cyclization reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group would yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the thiadiazole and isoxazole rings, which are known pharmacophores, suggests that it may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions, which could inhibit metalloenzymes. The isoxazole ring may interact with protein targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide: Unique due to the combination of methoxybenzyl, thiadiazole, piperidine, and isoxazole rings.

    This compound: Similar compounds may include those with variations in the substituents on the thiadiazole or isoxazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-14-11-18(25-29-14)22-19(27)13-26-9-7-16(8-10-26)21-24-23-20(30-21)12-15-3-5-17(28-2)6-4-15/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUZTHJFISYBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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